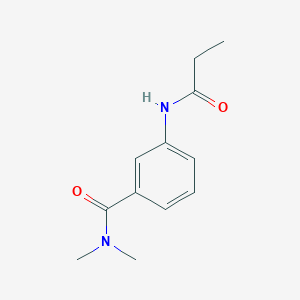
3-bromo-N-(2-methylquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-cancer properties, neuroprotective properties, and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-bromo-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its ability to inhibit the activity of HDAC. This can be useful in studying the role of HDAC in gene expression and in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and can cause cell death.
将来の方向性
There are several future directions for the study of 3-bromo-N-(2-methylquinolin-8-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
合成法
The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-methyl-8-quinolinol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
科学的研究の応用
3-bromo-N-(2-methylquinolin-8-yl)benzamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to have neuroprotective properties and can prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-bromo-N-(2-methylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-8-9-12-4-3-7-15(16(12)19-11)20-17(21)13-5-2-6-14(18)10-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPRMNUYOHIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)


![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)
![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)

![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)
